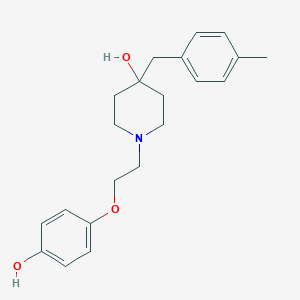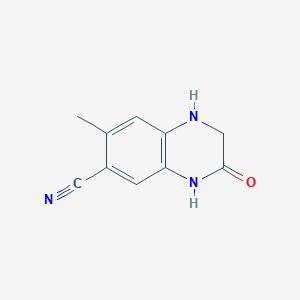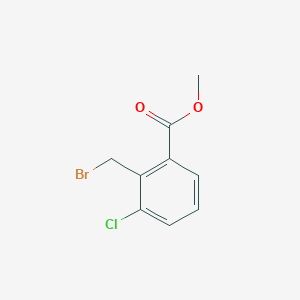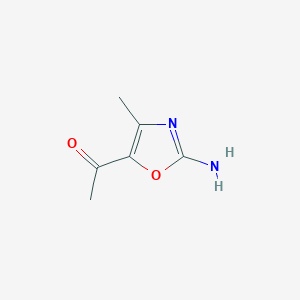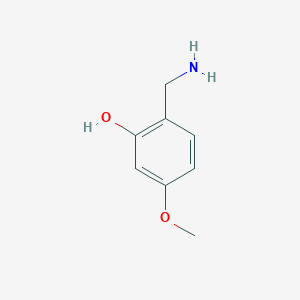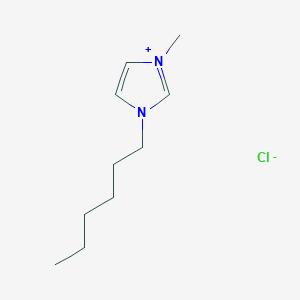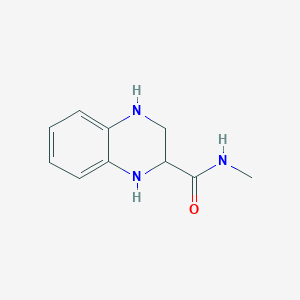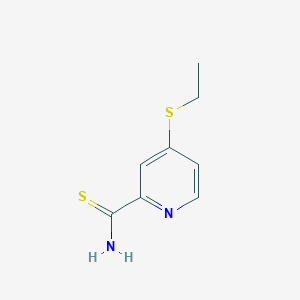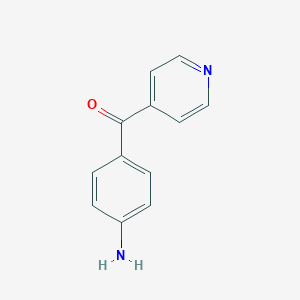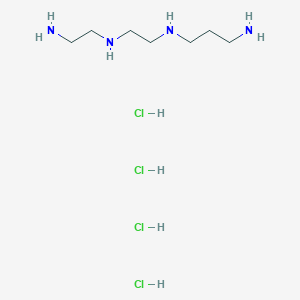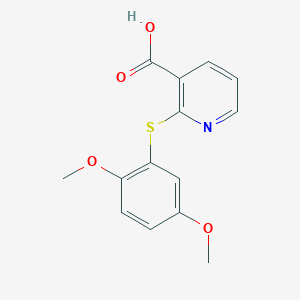
2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 2,5-dimethoxyphenylthio group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid typically involves the following steps:
-
Formation of the 2,5-Dimethoxyphenylthio Intermediate: : The synthesis begins with the preparation of the 2,5-dimethoxyphenylthio intermediate. This can be achieved by reacting 2,5-dimethoxyaniline with sulfur and a suitable oxidizing agent, such as hydrogen peroxide, to form the corresponding sulfenyl chloride. The sulfenyl chloride is then reacted with a nucleophile, such as sodium thiolate, to yield the 2,5-dimethoxyphenylthio intermediate.
-
Coupling with Pyridine-3-carboxylic Acid: : The 2,5-dimethoxyphenylthio intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can be used. The reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions. The reactions are often carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
相似化合物的比较
2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2,5-Dimethoxyphenylthio)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position of the pyridine ring.
2-(2,5-Dimethoxyphenylthio)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position of the pyridine ring.
2-(2,5-Dimethoxyphenylthio)benzoic acid: Similar structure but with a benzoic acid core instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-9-5-6-11(19-2)12(8-9)20-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCGMQCBXMWIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384211 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-77-0 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
